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Compound of Interest

Compound Name: Tropane

Cat. No.: B1204802 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of tropane derivatives, focusing on their structure-activity relationships

(SAR) at monoamine transporters and muscarinic acetylcholine receptors. The following

sections present quantitative binding data, detailed experimental protocols, and visualizations

of key biological pathways and experimental workflows.

Tropane alkaloids, characterized by their bicyclic [3.2.1] structure, are a versatile class of

compounds with significant pharmacological applications.[1] Modifications to the tropane
scaffold have led to the development of numerous derivatives with varying affinities and

selectivities for critical neurological targets, including the dopamine (DAT), serotonin (SERT),

and norepinephrine (NET) transporters, as well as muscarinic acetylcholine receptors

(mAChRs).[2][3] Understanding the SAR of these derivatives is paramount for the rational

design of novel therapeutics for a range of central nervous system disorders.

This guide focuses on two prominent classes of tropane derivatives: phenyltropanes, which

are cocaine analogs, and benztropine analogs. Phenyltropane derivatives have been

extensively studied for their potent interactions with monoamine transporters, with modifications

at the 2β and 3β positions of the tropane ring significantly influencing binding affinity and

selectivity.[4][5] Benztropine and its analogs are notable for their high affinity for the dopamine

transporter and their activity as muscarinic receptor antagonists.[3][6]
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The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of selected

phenyltropane and benztropine derivatives for the dopamine transporter (DAT), serotonin

transporter (SERT), and norepinephrine transporter (NET). This data, compiled from multiple

studies, allows for a direct comparison of the impact of structural modifications on transporter

affinity.
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Key Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the

following diagrams were generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204802#structure-activity-relationship-studies-of-
tropane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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